

AGL-2263 (CAS Number 638213-98-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: AGL-2263

Cat. No.: B1665072

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An In-depth Examination of a Potent Inhibitor of the IGF-1 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AGL-2263** (CAS 638213-98-6), a small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Compound Information

AGL-2263 is identified as (E)-2-(3,4-Dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile.^[1] It is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and also shows inhibitory activity against the insulin receptor (IR), protein kinase B (PKB), and Src.^{[2][3]}

Property	Value
CAS Number	638213-98-6
Chemical Name	(E)-2-(3,4-Dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile[1]
Molecular Formula	C ₁₇ H ₁₀ N ₂ O ₅ [2]
Molecular Weight	322.27 g/mol [1]

Mechanism of Action and In Vitro Efficacy

AGL-2263 functions as a substrate-competitive inhibitor of the IGF-1R kinase, acting in a manner that is non-competitive with respect to ATP.[1] This mechanism allows it to effectively block the autophosphorylation of IGF-1R and the subsequent phosphorylation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1), Protein Kinase B (PKB, also known as Akt), and Extracellular signal-Regulated Kinase 2 (ERK2).[2][3]

The inhibitory potency of **AGL-2263** has been quantified in cell-free kinase assays, with the following reported half-maximal inhibitory concentrations (IC₅₀):

Target	IC ₅₀ (μM)
IGF-1R	0.43[2][3]
IR (Insulin Receptor)	0.4[2][3]
Src	2.2[2][3]
PKB (Akt)	55[2][3]

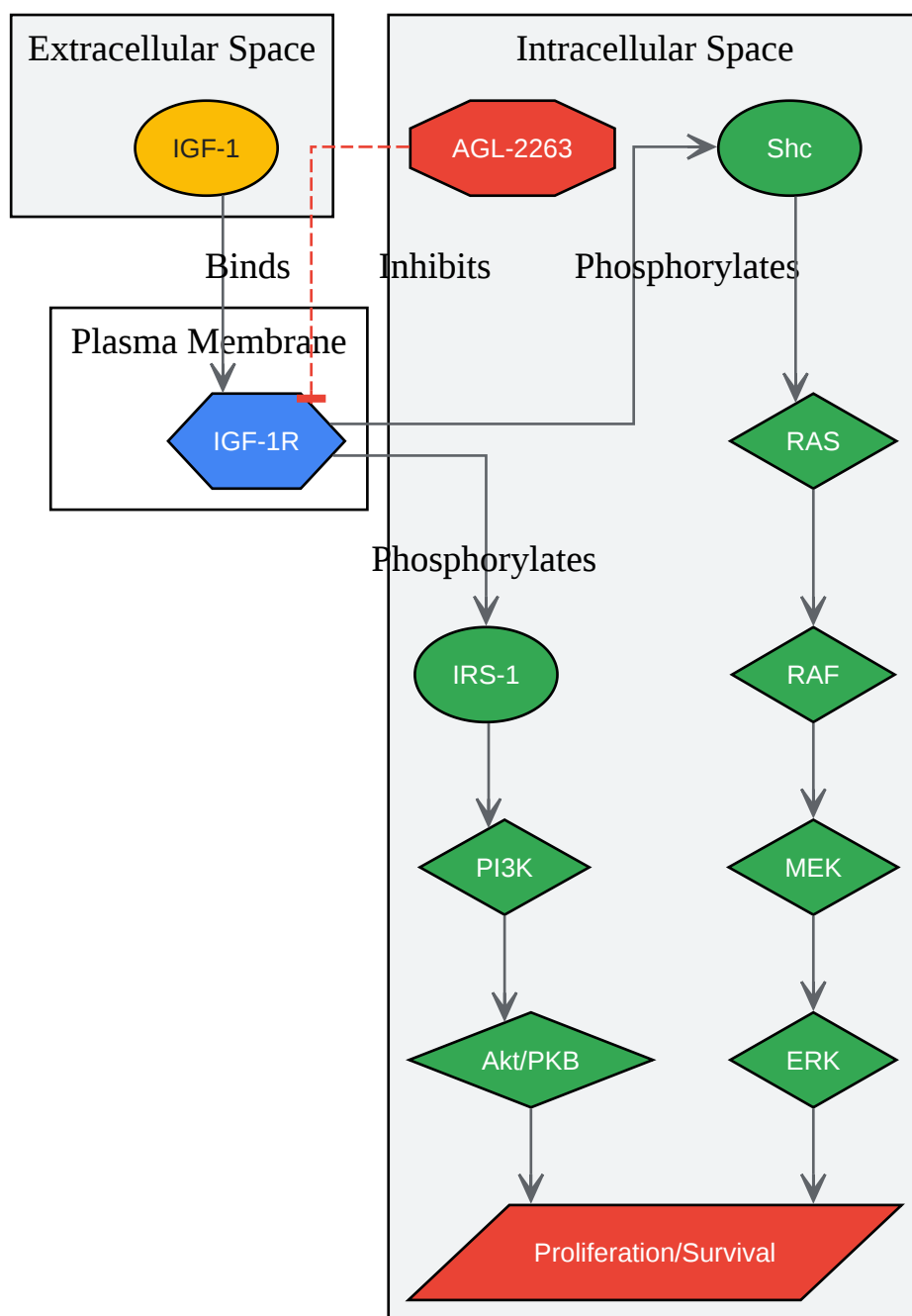
Cellular Activity: Inhibition of Cancer Cell Growth

The inhibitory action of **AGL-2263** on the IGF-1R pathway translates to potent anti-proliferative effects in various cancer cell lines. Its efficacy in inhibiting anchorage-independent growth, a hallmark of cellular transformation, has been demonstrated through soft agar colony formation assays.

Cell Line	Cancer Type	IC ₅₀ (μM) for Colony Formation
PC3	Prostate Cancer	4.3[2][3]
LNCaP	Prostate Cancer	9[2][3]
MCF-7	Breast Cancer	17[2][3]
MDA-MB-468	Breast Cancer	6[2][3]

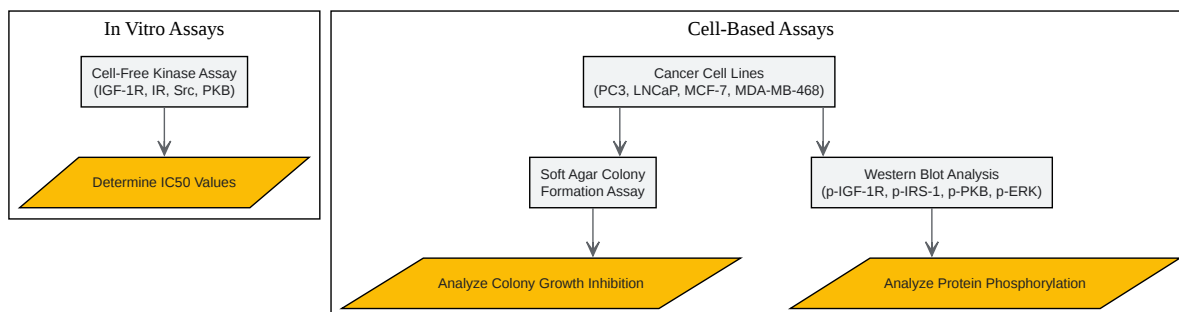
Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to characterize **AGL-2263**, the following diagrams are provided.



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Caption: IGF-1R Signaling Pathway and Point of Inhibition by **AGL-2263**.



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Caption: General Experimental Workflow for Characterizing **AGL-2263**.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize **AGL-2263**, based on standard laboratory practices.

In Vitro Kinase Assay (IGF-1R Inhibition)

This protocol outlines a method to determine the IC₅₀ of **AGL-2263** against IGF-1R in a cell-free system.

- Reagents and Materials:
 - Recombinant human IGF-1R (catalytic domain)
 - Poly(Glu, Tyr) 4:1 peptide substrate
 - **AGL-2263** stock solution (in DMSO)
 - ATP (³²P-γ-ATP for radiometric assay, or unlabeled for luminescence-based assays)

- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂, 0.1 mg/mL BSA)
- 96-well microplates
- Phosphocellulose paper and scintillation counter (for radiometric assay) or luminescence plate reader (for ADP-Glo™ type assays).
- Procedure:
 1. Prepare serial dilutions of **AGL-2263** in kinase reaction buffer.
 2. In a 96-well plate, add the IGF-1R enzyme, peptide substrate, and the diluted **AGL-2263** or DMSO vehicle control.
 3. Initiate the kinase reaction by adding ATP.
 4. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
 5. Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
 6. Quantify substrate phosphorylation. For radiometric assays, wash the phosphocellulose paper to remove unincorporated ³²P-γ-ATP and measure radioactivity using a scintillation counter. For luminescence assays, measure the amount of ADP produced.
 7. Calculate the percent inhibition for each **AGL-2263** concentration relative to the DMSO control.
 8. Determine the IC₅₀ value by plotting percent inhibition versus log[**AGL-2263**] and fitting the data to a sigmoidal dose-response curve.

Soft Agar Colony Formation Assay

This assay measures the ability of **AGL-2263** to inhibit anchorage-independent growth of cancer cells.

- Reagents and Materials:

- Cancer cell lines (e.g., PC3, MCF-7)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Low melting point agarose (sterile)
- **AGL-2263** stock solution (in DMSO)
- 6-well plates
- Crystal violet stain.
- Procedure:
 1. Base Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
 2. Cell Layer: Trypsinize and count the cells. Resuspend the cells in complete medium to a desired concentration (e.g., 8,000 cells/mL). Mix the cell suspension with a 0.3% agarose solution in complete medium containing various concentrations of **AGL-2263** or DMSO vehicle.
 3. Plate 1.5 mL of the cell/agarose mixture on top of the solidified base layer.
 4. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days, or until colonies are visible.
 5. Feed the cells every 3-4 days by adding 200 µL of complete medium containing the respective concentration of **AGL-2263** or DMSO.
 6. Staining and Counting: After the incubation period, stain the colonies with a 0.005% crystal violet solution for 1 hour.
 7. Wash the wells and count the number of colonies (e.g., >50 cells) in each well using a microscope.
 8. Calculate the percent inhibition of colony formation and determine the IC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the inhibition of IGF-1R-mediated phosphorylation of downstream signaling proteins.

- Reagents and Materials:
 - Cancer cell lines
 - Serum-free medium
 - IGF-1 ligand
 - **AGL-2263** stock solution (in DMSO)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies (anti-p-IGF-1R, anti-IGF-1R, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
 - HRP-conjugated secondary antibodies
 - SDS-PAGE gels and blotting apparatus
 - Chemiluminescent substrate.
- Procedure:
 1. Plate cells and allow them to adhere overnight.
 2. Serum-starve the cells for 24 hours.
 3. Pre-treat the cells with various concentrations of **AGL-2263** or DMSO for 1-2 hours.
 4. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
 5. Wash the cells with ice-cold PBS and lyse them.
 6. Determine the protein concentration of the lysates using a BCA or Bradford assay.

7. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
8. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
9. Incubate the membrane with primary antibodies overnight at 4°C.
10. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
11. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
12. Densitometric analysis can be performed to quantify the changes in protein phosphorylation, normalizing phosphorylated protein levels to total protein levels.

This technical guide provides a foundational understanding of **AGL-2263** for research and development purposes. For further detailed information, consulting the primary literature is recommended.

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